molecular formula C9H4Br2ClF3O B13724369 6'-Bromo-3'-chloro-2'-(trifluoromethyl)phenacyl bromide

6'-Bromo-3'-chloro-2'-(trifluoromethyl)phenacyl bromide

Cat. No.: B13724369
M. Wt: 380.38 g/mol
InChI Key: HTUSBTJJURVPQN-UHFFFAOYSA-N
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Description

6’-Bromo-3’-chloro-2’-(trifluoromethyl)phenacyl bromide is an organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl bromide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Bromo-3’-chloro-2’-(trifluoromethyl)phenacyl bromide typically involves the bromination of a precursor compound. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6’-Bromo-3’-chloro-2’-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce ketones or carboxylic acids.

Scientific Research Applications

6’-Bromo-3’-chloro-2’-(trifluoromethyl)phenacyl bromide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6’-Bromo-3’-chloro-2’-(trifluoromethyl)phenacyl bromide involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with nucleophilic sites on proteins, enzymes, and other biomolecules.

    Pathways Involved: The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-chloro-6-(trifluoromethyl)phenyl(methyl)sulfane
  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide

Uniqueness

6’-Bromo-3’-chloro-2’-(trifluoromethyl)phenacyl bromide is unique due to the specific arrangement of bromine, chlorine, and trifluoromethyl groups on the phenacyl bromide structure. This unique arrangement imparts distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H4Br2ClF3O

Molecular Weight

380.38 g/mol

IUPAC Name

2-bromo-1-[6-bromo-3-chloro-2-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H4Br2ClF3O/c10-3-6(16)7-4(11)1-2-5(12)8(7)9(13,14)15/h1-2H,3H2

InChI Key

HTUSBTJJURVPQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(F)(F)F)C(=O)CBr)Br

Origin of Product

United States

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